molecular formula C37H65NO12 B020616 Pseudoerythromycin A enol ether CAS No. 105882-69-7

Pseudoerythromycin A enol ether

Cat. No. B020616
M. Wt: 715.9 g/mol
InChI Key: NMIWBQUQCOMGHJ-XWVSLMRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Pseudoerythromycin A enol ether is formed by the translactonization of erythromycin A enol ether, which itself results from acid degradation of erythromycin A. This process was detailed through oximation of erythromycin A with hydroxylamine hydrochloride and sodium acetate in methanol, monitored by NMR spectroscopy (Grover et al., 2001).

Molecular Structure Analysis

The molecular structure of pseudoerythromycin A enol ether and its related compounds has been extensively studied through NMR spectroscopy. These studies provide insights into the complex reactions erythromycin A undergoes, producing pseudoerythromycin A enol ether among other products (Grover et al., 2001).

Chemical Reactions and Properties

The formation of pseudoerythromycin A enol ether involves several key reactions, including oximation, translactonization, and degradation under specific conditions. These reactions are influenced by factors such as pH, temperature, and the presence of certain reagents, which have been explored to understand the stability of erythromycin A in various solutions (Paesen et al., 1995).

Physical Properties Analysis

The physical properties of pseudoerythromycin A enol ether, such as solubility, are closely related to those of erythromycin A and its other derivatives. Studies comparing the solubility and stability of these compounds in different conditions provide valuable information on their behavior in various environments (Nakagawa et al., 1992).

Chemical Properties Analysis

Investigations into the chemical properties of pseudoerythromycin A enol ether focus on its formation and degradation pathways, elucidating the compound's stability and reactivity under different chemical conditions. These studies are crucial for understanding the compound's potential uses and limitations (Paesen et al., 1995).

Scientific Research Applications

  • Scientific Field: Pharmacology

    • Application : Pseudoerythromycin A enol ether is a degradation product of the macrolide antibiotic erythromycin . It’s used as an analytical standard for erythromycin A stability studies .
    • Methods of Application : This compound is often used in High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) techniques . These techniques allow for the separation, identification, and quantification of each component in a mixture.
    • Results or Outcomes : The use of Pseudoerythromycin A enol ether in these analytical methods contributes to the understanding of erythromycin’s stability, which is crucial for its effective use as an antibiotic .
  • Scientific Field: Gastroenterology

    • Application : Erythromycin and some of its analogues, including Pseudoerythromycin A enol ether, stimulate gastrointestinal smooth muscle contractions . This property makes it potentially useful in the treatment of conditions like gastroesophageal reflux disease (GERD).
    • Results or Outcomes : While specific results or outcomes were not found in the search, the general expectation would be an increase in gastrointestinal motility, which could potentially alleviate symptoms of GERD .
  • Scientific Field: Forensics and Toxicology

    • Application : Pseudoerythromycin A enol ether is used as an analytical standard in forensics and toxicology . It can be used to detect the presence of erythromycin, a commonly used antibiotic, in various samples.
    • Methods of Application : The compound is often used in High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) techniques . These techniques allow for the separation, identification, and quantification of each component in a mixture.
    • Results or Outcomes : The use of Pseudoerythromycin A enol ether in these analytical methods contributes to the understanding of erythromycin’s stability, which is crucial for its effective use as an antibiotic .
  • Scientific Field: Veterinary Medicine

    • Application : Pseudoerythromycin A enol ether can be used in veterinary medicine as a part of the treatment regimen for animals, particularly for infections caused by bacteria that are sensitive to erythromycin .
    • Results or Outcomes : While specific results or outcomes were not found in the search, the general expectation would be an increase in gastrointestinal motility, which could potentially alleviate symptoms of GERD .
  • Scientific Field: Immunology

    • Application : Pseudoerythromycin A enol ether promotes monocyte differentiation into macrophages when used at a concentration of 10 µM . This could be useful in studies related to immune response, as macrophages play a crucial role in the immune system.
    • Methods of Application : The compound is typically added to a culture of monocytes, and the differentiation into macrophages is monitored over time .
    • Results or Outcomes : The expected outcome would be an increase in the number of macrophages, which could be quantified using various cell counting methods .
  • Scientific Field: Analytical Chemistry

    • Application : Pseudoerythromycin A enol ether is used as an analytical standard for erythromycin A stability studies . It can be used to detect the presence of erythromycin, a commonly used antibiotic, in various samples.
    • Methods of Application : The compound is often used in High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) techniques . These techniques allow for the separation, identification, and quantification of each component in a mixture.
    • Results or Outcomes : The use of Pseudoerythromycin A enol ether in these analytical methods contributes to the understanding of erythromycin’s stability, which is crucial for its effective use as an antibiotic .

properties

IUPAC Name

(2R,3R,6R,7S,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIWBQUQCOMGHJ-FYFYGOHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@](C)([C@H]1[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudoerythromycin A enol ether

CAS RN

105882-69-7
Record name LY 267108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105882697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOERYTHROMYCIN A ENOL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX9Y83P7PB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
YH Kim, TM Heinze, R Beger, JV Pothuluri… - International journal of …, 2004 - Elsevier
… ,9-hemiketal by the pseudo-first-order kinetics, and the C13→C11 translactonization and internal dehydration reactions subsequently occurred to form pseudoerythromycin A enol ether. …
Number of citations: 83 www.sciencedirect.com
YH Kim, CJ Cha, CE Cerniglia - FEMS microbiology letters, 2002 - academic.oup.com
… Anhydroerythromycin A, azithromycin, erythromycin A enol ether and pseudoerythromycin A enol ether were obtained from standards prepared at the National Center for Toxicological …
Number of citations: 93 academic.oup.com
SK Chitneni, C Govaerts, E Adams… - … of Chromatography A, 2004 - Elsevier
… In addition, degradation products such as pseudoerythromycin A enol ether (PsEAEN), formed in alkaline medium, and anhydroerythromycin A (AEA) and erythromycin A enol ether (…
Number of citations: 47 www.sciencedirect.com
IO Kibwage, R Busson, G Janssen… - The Journal of …, 1987 - ACS Publications
… 0.60 0.22 11.86 pseudoerythromycin A enol ether 7 … 0.740.41 33.11 pseudoerythromycin A enol ether … Pseudoerythromycin A enol ether 2',4",13-triacetate: crystals from acetone-water, …
Number of citations: 73 pubs.acs.org
T Cachet, E Roets, J Hoogmartens… - … of Chromatography A, 1987 - Elsevier
Chromatography was performed mainly on ready-made silica gel plates (Kieselgel 60 Fz5_+; E. Merck, Darmstadt, FRG) without prior activation. Some experiments were carried out on …
Number of citations: 37 www.sciencedirect.com
RK Grover, BS Joshi, S Batra, R Roy… - Magnetic Resonance …, 2001 - Wiley Online Library
… methanol led to the formation of pseudoerythromycin A enol ether with erythromycin A oxime as analysed … The analysis suggests that pseudoerythromycin A enol ether is formed by the …
T Cachet, G Haest, R Busson, G Janssen… - … of Chromatography A, 1988 - Elsevier
… EF= Erythromycin F; EC= erythromycin C; dMeEA= demethylerythromycin A; EA= erythromycin A; EB= erythromycin B; psEAEN= pseudoerythromycin A enol ether; EAEN= erythromycin …
Number of citations: 12 www.sciencedirect.com
J Paesen, E Roets, J Hoogmartens - Journal of pharmaceutical and …, 1998 - Elsevier
… The presence of pseudoerythromycin A enol ether was observed after storage of the creme for 1 week at a temperature of 25C. After 1 month the content of erythromycin was still more …
Number of citations: 9 www.sciencedirect.com
YH Kim, TM Heinze, SJ Kim… - Journal of environmental …, 2004 - Wiley Online Library
… determining the pseudo-first-order reaction rates of the acid- and base-catalyzed erythromycin A degradation to form anhydroerythromycin A and pseudoerythromycin A enol ether as …
Number of citations: 57 acsess.onlinelibrary.wiley.com
C Govaerts, HK Chepkwony… - Rapid …, 2000 - Wiley Online Library
… In addition, degradation products such as pseudoerythromycin A enol ether (PsEAEN), formed in alkaline medium, and anhydroerythromycin A (AEA) and erythromycin A enol ether (…

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